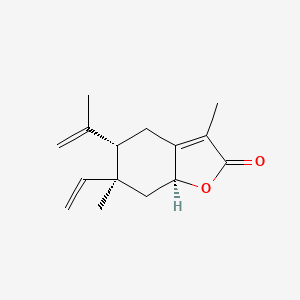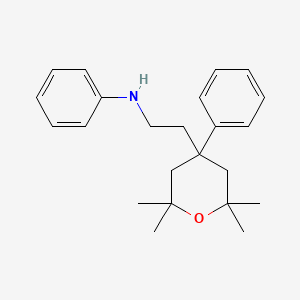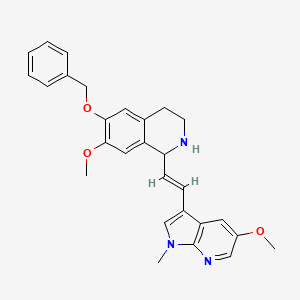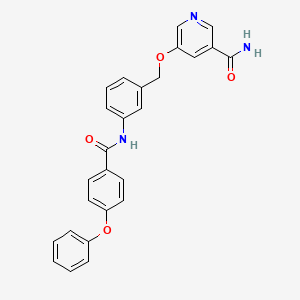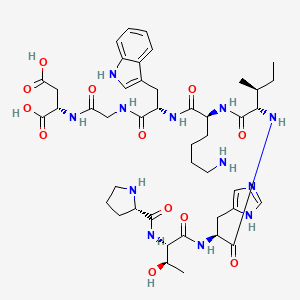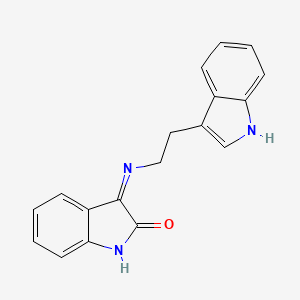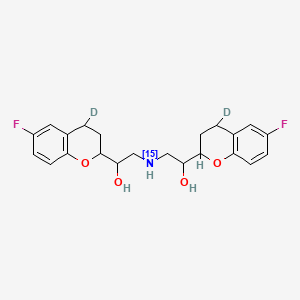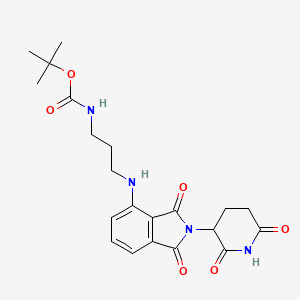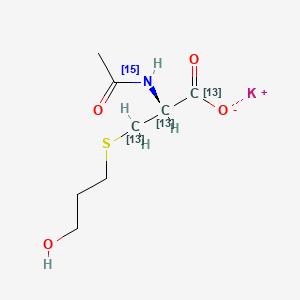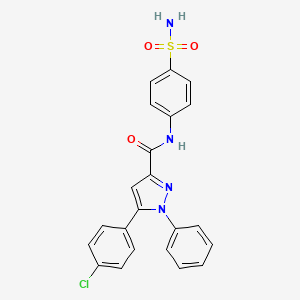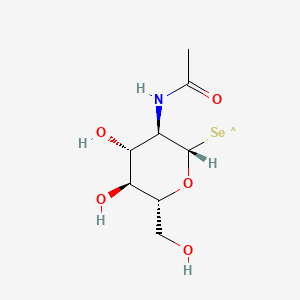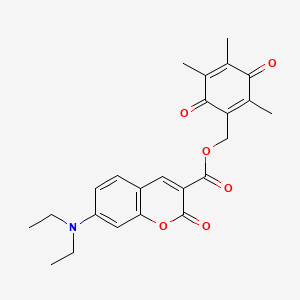
Coumarin-Quinone Conjugate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin-Quinone Conjugate is a compound that combines the structural features of coumarin and quinone. Coumarin is known for its fluorescent properties, while quinone is recognized for its role in redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Coumarin-Quinone Conjugate typically involves the conjugation of a coumarin fluorophore with a quinone analog. One common method includes the use of NADH:ubiquinone oxidoreductases to facilitate the conjugation process . The reaction conditions often require specific catalysts and controlled environments to ensure the successful formation of the conjugate.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling adjustments to accommodate larger production volumes. The use of automated synthesis equipment and stringent quality control measures are essential to maintain the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Coumarin-Quinone Conjugate undergoes various chemical reactions, including:
Substitution: The coumarin part of the conjugate can undergo substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include hydroquinone derivatives, substituted coumarins, and various intermediate compounds that can be further modified for specific applications .
Scientific Research Applications
Coumarin-Quinone Conjugate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Coumarin-Quinone Conjugate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Coumarin Derivatives: These include various coumarin-based fluorescent probes and anticancer agents.
Quinone Derivatives: Compounds such as ubiquinone and hydroquinone share structural similarities with the quinone part of the conjugate.
Uniqueness: Coumarin-Quinone Conjugate stands out due to its dual functionality, combining the fluorescent properties of coumarin with the redox activity of quinone. This unique combination enhances its versatility and effectiveness in various research applications .
Properties
Molecular Formula |
C24H25NO6 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 7-(diethylamino)-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C24H25NO6/c1-6-25(7-2)17-9-8-16-10-18(24(29)31-20(16)11-17)23(28)30-12-19-15(5)21(26)13(3)14(4)22(19)27/h8-11H,6-7,12H2,1-5H3 |
InChI Key |
QJCBHBXUOMJXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC3=C(C(=O)C(=C(C3=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


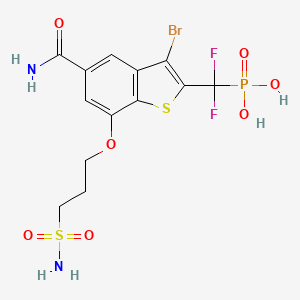

![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
